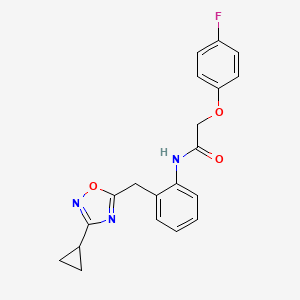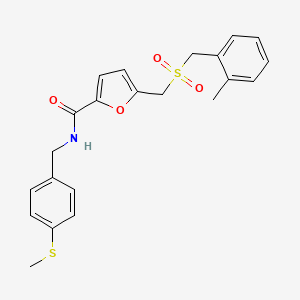
2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Bromo-1H-pyrazol-1-yl)ethanol” is a chemical compound with the molecular formula C5H7BrN2O . It has an average mass of 191.026 Da and a monoisotopic mass of 189.974167 Da .
Synthesis Analysis
While specific synthesis methods for “2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine” were not found, pyrazolines are typically synthesized from chalcones and p-hydrazinobenzenesulfonamide hydrochloride in ethanol in the presence of glacial acetic acid .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-1H-pyrazol-1-yl)ethanol” is represented by the SMILES string BrC1=CN(CCO)N=C1 . The InChI code for this compound is 1S/C5H7BrN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 .
Physical And Chemical Properties Analysis
The compound “2-(4-Bromo-1H-pyrazol-1-yl)ethanol” has a density of 1.743g/cm3, a boiling point of 299.235ºC at 760 mmHg, and a flash point of 134.773ºC . The exact mass is 189.97400 and the molecular weight is 191.02600 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Medicinal Chemistry
The utility of pyrazolopyrimidine derivatives in medicinal chemistry is significant due to their resemblance to purine bases, which are fundamental components of DNA and RNA. These compounds have been extensively studied for their therapeutic potential across various disease conditions, including central nervous system disorders, cardiovascular diseases, cancer, and inflammatory conditions. The synthesis and application of these derivatives, including structural analogs of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine, involve complex reactions facilitated by hybrid catalysts, demonstrating their broad applicability in developing lead molecules for drug discovery. For instance, hybrid catalysts have been employed in synthesizing pyranopyrimidine scaffolds, highlighting the role of this compound and its analogs in the advancement of medicinal chemistry (Parmar, Vala, & Patel, 2023).
Role in Drug Discovery
The synthesis of pyrazolo[3,4-d]pyrimidines, structurally related to this compound, has been explored for their significant biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and analgesic properties, among others. Such compounds have been developed through various synthetic pathways, including multicomponent reactions, and their biological efficacy has been tested across different models, suggesting the potential of this compound in contributing to novel therapeutic agents (Chauhan & Kumar, 2013).
Advanced Synthesis Techniques
Research into the synthesis of related compounds, such as 2-fluoro-4-bromobiphenyl, which shares a functional group similarity with this compound, has led to the development of practical, pilot-scale methods. These methods aim at optimizing the synthesis process to be more cost-effective and efficient, underscoring the chemical's importance in the synthesis of non-steroidal anti-inflammatory drugs and highlighting the broader implications for medicinal chemistry research (Qiu, Gu, Zhang, & Xu, 2009).
Wirkmechanismus
While the mechanism of action for “2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine” is not available, pyrazolines and their derivatives have been reported to exhibit various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
“2-(4-Bromo-1H-pyrazol-1-yl)ethanol” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Eigenschaften
IUPAC Name |
2-(4-bromopyrazol-1-yl)-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN4/c8-5-1-12-13(4-5)7-10-2-6(9)3-11-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICGPXPXTSZXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N2C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

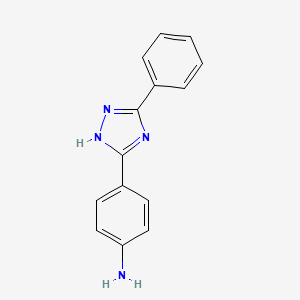
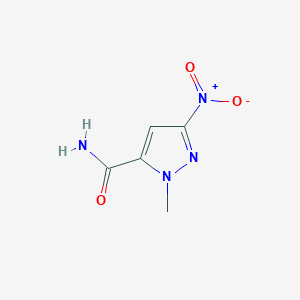
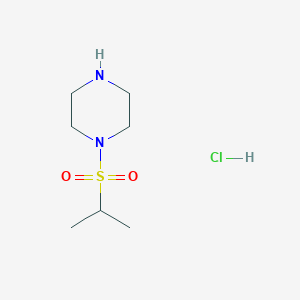
![Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate](/img/structure/B2615663.png)
![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2615664.png)
![(9aS)-octahydro-1H-pyrido[1,2-a]piperazine; oxalic acid](/img/structure/B2615666.png)

![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2615669.png)
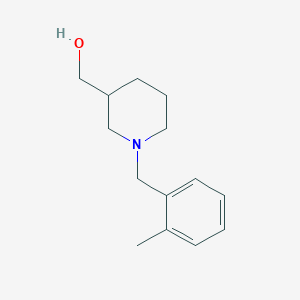
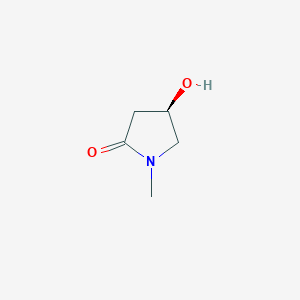
![7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2615674.png)
![Tert-butyl 4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2615675.png)
